Cyclopentylcyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVABZRMBCQFXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166942 | |
| Record name | Cyclopentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1606-08-2 | |
| Record name | Cyclopentylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, cyclopentyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Cycloalkane Systems in Contemporary Chemistry
Cycloalkanes, which are saturated hydrocarbons containing one or more carbon rings, represent a cornerstone of organic chemistry. chemeo.comresearchgate.net Their study is fundamental to understanding the structure and stability of more complex cyclic molecules, such as steroids and certain pharmaceuticals. chemeo.comresearchgate.net The stability of cycloalkanes is heavily influenced by factors like ring strain; smaller rings such as cyclopropane (B1198618) are less stable and more reactive, while larger rings like cyclohexane (B81311) can adopt conformations that minimize strain, making them more stable. scribd.com
These compounds are not merely of academic interest; they have widespread industrial applications. chemeo.com For instance, cyclohexane is a crucial raw material in the production of nylon and is widely used as a nonpolar solvent. chemeo.com The structural attributes of cycloalkanes provide the foundation for numerous important compounds and drive advancements in chemical research and technology. lut.fi
Interdisciplinary Relevance of Cyclopentylcyclohexane Studies
Research into Cyclopentylcyclohexane extends across multiple scientific disciplines, highlighting its versatility.
Chemical Research and Catalysis : In synthetic chemistry, this compound serves as an important model compound for investigating the behavior, reactivity, and conformational dynamics of cycloalkanes. Furthermore, complex chiral scaffolds derived from this compound are being developed for use in asymmetric synthesis. researchgate.netresearchgate.net These sophisticated molecular frameworks are instrumental in creating enantiomerically enriched products, which is a critical goal in the synthesis of new pharmaceuticals. researchgate.net
Biofuel and Energy Science : The compound has gained attention in the field of renewable energy. The cross-condensation of cyclopentanone (B42830) and cyclohexanone (B45756), followed by hydrogenation, produces this compound. osti.gov This resulting hydrocarbon is noted for its high density and very low freezing point (below -75 °C), making it a promising high-performance jet fuel blending component derived from biomass. scribd.comosti.govsciengine.com
Medicinal and Biological Chemistry : While not used directly as a therapeutic agent, derivatives of this compound are subjects of pharmacological research. Studies have explored their potential for treating pain and inflammation. Additionally, because of its structure, this compound is used in studies of biological membranes to provide insight into protein-lipid interactions, which is crucial for understanding cellular processes.
Historical Context of Cyclopentylcyclohexane Synthesis and Investigation
Biomass-Derived Feedstock Utilization in this compound Synthesis
The transition from petrochemical-based production to sustainable methods has placed biomass at the forefront of chemical synthesis. Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, can be broken down into valuable platform molecules. repec.org Intermediates such as furfural (B47365), 5-hydroxymethylfurfural (B1680220) (HMF), cyclopentanone (B42830), and phenol (B47542) are derived from these components and serve as key starting materials for the synthesis of this compound. repec.orgnih.gov
Aldol (B89426) Condensation and Hydrodeoxygenation (HDO) Pathways
A prominent strategy for synthesizing long-chain hydrocarbons suitable for jet fuel involves a two-stage process: C-C bond formation via aldol condensation followed by the removal of oxygen atoms through hydrodeoxygenation (HDO). researchgate.netrsc.org This pathway effectively converts smaller biomass-derived molecules, like furfural and cyclic ketones, into larger precursors that are subsequently upgraded to the final cycloalkane product. researchgate.netresearchgate.net
The aldol condensation reaction lengthens the carbon chain of carbonyl compounds and can be catalyzed by acids or bases. researchgate.netrsc.org For biomass-derived feedstocks like furfural and cyclopentanone, solid base catalysts are often preferred to minimize corrosion and separation issues associated with liquid bases like NaOH. rsc.orgd-nb.info
A range of heterogeneous catalysts has been investigated. For the condensation of furfural with cyclopentanone, KF/γ-Al2O3 has demonstrated high efficiency, achieving a 95.4% molar yield of the C15 precursor, 2,5-bis(2-furylmethylidene)cyclopentan-1-one (F2C), at 60°C. researchgate.netrsc.org The activity of various solid base catalysts for this reaction was found to follow the order: KF/Al2O3 > CaO > MgAl-hydrotalcite > CoAl-hydrotalcite > MgO > MgO–ZrO2. rsc.org Other successful systems include sodium-promoted Mg-Al oxides (Na-MgAlO), which yielded nearly 99.4% of condensation products at 80°C. researchgate.net For the self-condensation of cyclopentanone or its cross-condensation with other aldehydes, basic catalysts such as CeO2–MgO, FeO–MgO, and CaO have been employed, with performance linked to the presence of strong basic sites. d-nb.info
| Catalyst | Substrates | Key Product | Yield/Conversion | Reference |
|---|---|---|---|---|
| KF/γ-Al₂O₃ (33 wt%) | Furfural + Cyclopentanone | 2,5-bis(2-furylmethylidene)cyclopentan-1-one (F₂C) | 95.4% Yield | rsc.org |
| Na-MgAlO (5.7 wt%) | Furfural + Cyclopentanone | Aldol Adducts (FC and FCF) | ~99.4% Total Yield | researchgate.net |
| Mg₃Al-LDH/Ti₃C₂-NH₂ | p-nitrobenzaldehyde + Acetone | Aldol Adduct | 99% Yield | researchgate.net |
| CeO₂–MgO | Valeraldehyde + Cyclopentanone | Cross-Condensation Products | High ratio of cross- to self-condensation | d-nb.info |
| Nafion | Furfural + Cyclopentanone | F₂Cp and FCp | Best performance among tested solid acids | researchgate.net |
Following aldol condensation, the resulting oxygen-rich precursors undergo hydrodeoxygenation (HDO) to remove oxygen and saturate double bonds, yielding the desired cycloalkanes. hep.com.cn This critical step requires robust catalysts that can cleave C-O bonds efficiently under hydrogen pressure. hep.com.cn Catalysts for HDO are broadly categorized as noble metals and non-noble metals, often supported on various materials. mdpi.com
Supported nickel catalysts have shown significant promise. For instance, a 30 wt% Ni/NbOPO4 catalyst was effective in the HDO of C12-C18 adducts from cyclohexanone (B45756) condensation, producing bi-cycloalkanes and other hydrocarbons. aston.ac.uk Other supports for Ni, such as SBA-15, γ-Al2O3, and carbon, have also been used to produce cyclic alkanes. hep.com.cn Noble metal catalysts, including Palladium (Pd), Platinum (Pt), and Ruthenium (Ru), are highly active for hydrogenation and HDO. mdpi.comnih.gov A 5 wt% Pd/Al2O3 catalyst has been used for the HDO of aldol adducts. aston.ac.uk The nature of the support material can influence the reaction pathway; acidic supports like Al-SBA-15, WO3–ZrO2, and Beta zeolite used with platinum can promote dehydration and ring-opening reactions. rsc.org Defect-engineered catalysts with abundant oxygen vacancies, such as Co/ZrO2, have also demonstrated exceptional HDO activity under mild conditions. mdpi.com
| Catalyst | Support | Substrate | Key Outcome | Reference |
|---|---|---|---|---|
| Nickel (30 wt%) | NbOPO₄ | Cyclohexanone aldol adducts | Formation of bi-cycloalkanes | aston.ac.uk |
| Palladium (5 wt%) | Al₂O₃ | Cyclohexanone aldol adducts | Hydrogenation of adducts | aston.ac.ukresearchgate.net |
| Platinum | TiO₂, Al-SBA-15, WO₃–ZrO₂, Beta Zeolite | Furfural-acetone adducts | Enhanced hydrogenation and dehydration | rsc.org |
| Cobalt | ZrO₂ (with oxygen vacancies) | Methyl laurate | ~100% liquid alkane yield | mdpi.com |
| NiO–MoO₃ | N/SAPO-11 (with oxygen vacancies) | Methyl palmitate, Palm oil | >87% selectivity to aviation fuel | mdpi.com |
| Ruthenium | Carbon | HMF-acetone adducts | Hydrogenation of aliphatic double bonds | nih.gov |
The synthesis of cycloalkanes from biomass can be performed using either a multi-step (often two-pot) or a one-pot strategy. The two-pot approach involves physically separating the aldol condensation and HDO steps, allowing for optimization of the distinct reaction conditions for each stage. aston.ac.uk For example, the aldol condensation of cyclohexanone can be performed at 160°C, followed by separation of the adducts which are then subjected to HDO at a higher temperature (300°C) in a second reactor. aston.ac.ukaston.ac.uk This method achieved up to 99% conversion of cyclohexanone. aston.ac.uk
In contrast, one-pot strategies combine both catalytic steps in a single reactor, offering improved process efficiency and reduced costs. researchgate.netscribd.com This can be achieved by using a bifunctional catalyst or by running the reaction in sequential temperature stages. aston.ac.uk For instance, a one-pot, two-step approach for cyclohexanone conversion involved an initial condensation step at 160°C followed by an HDO step at 300°C in the same pot using a 30 wt%Ni/NbOPO4 catalyst. aston.ac.uk Another example is the one-pot synthesis of jet-fuel-range alkanes from cyclopentanone using a Ni/Mg-Al-O/AC bifunctional catalyst, with a low-temperature condensation stage (170°C) followed by high-temperature hydrogenation (260°C), achieving a hydrocarbon yield of 70%. aston.ac.uk The development of biphasic solvent systems has also been proposed to better balance the requirements of the condensation and hydrogenation reactions within a single pot, leading to improved yields of the target alkanes. researchgate.net
Catalytic Systems for Hydrodeoxygenation (HDO) of Intermediates
Conversion of Cyclopentanone and Cyclohexanone Derivatives
Cyclopentanone and cyclohexanone are crucial intermediates in the synthesis of this compound. nih.govaston.ac.uk Furfural, derived from hemicellulose, can be catalytically converted to cyclopentanone (CPN) via a hydrogenative ring-rearrangement. nih.gov This process often involves hydrogenation of the aldehyde group followed by an acid-promoted rearrangement. nih.gov
Once formed, these cyclic ketones can be converted into larger molecules. The self-condensation of cyclopentanone followed by hydrogenation is a direct route to C10 and C15 fuel-range hydrocarbons. aston.ac.uk One study reported an 88.5% conversion of cyclopentanone over three stages using Raney metal for condensation and a Ni-SiO2 catalyst for HDO. aston.ac.uk
Alternatively, ring-contraction and ring-expansion reactions can interconvert the two ketones. Cyclohexanone can be converted to cyclopentanone precursors through methods like the Favorskii rearrangement or by oxidation to adipic acid followed by dry distillation of its calcium salt. quora.com Conversely, cyclopentanone can be expanded to cyclohexanone using reagents like diazomethane. quora.comyoutube.com The final step to produce this compound often involves the reduction of an appropriate ketone precursor, such as cyclopentylcyclohexanone, using a catalyst like Ruthenium on carbon (Ru/C), which can yield 85-92% of the desired product.
Alkylation Reactions in Cyclic Hydrocarbon Synthesis
Alkylation is another powerful C-C bond-forming strategy for synthesizing the this compound skeleton. This approach typically involves the reaction of a cyclic alcohol or alkene with an aromatic compound, often derived from lignin, such as phenol. sciengine.com
Mechanistic studies on the alkylation of phenol with cyclohexanol (B46403) using zeolite catalysts have revealed that the reaction pathway involves the initial dehydration of cyclohexanol to cyclohexene (B86901). The cyclohexene then acts as the reactive electrophile that alkylates the phenol ring. This highlights that cycloalkenes can be effective alkylating agents for cycloalkane synthesis. google.com Furthermore, advanced asymmetric synthesis methods, while complex, have successfully created densely functionalized chiral this compound scaffolds through reactions like the vinylogous Michael addition, demonstrating the versatility of alkylation-type reactions in constructing this specific carbon framework. researchgate.netresearchgate.netresearchgate.net
Catalytic Hydrogenation Approaches to Saturated Cycloalkanes
Catalytic hydrogenation is a cornerstone for the synthesis of saturated cycloalkanes like this compound. This process typically involves the reduction of an aromatic precursor, biphenyl (B1667301), in the presence of a catalyst and hydrogen gas. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst and reaction conditions.
Transition metals are the most effective catalysts for the hydrogenation of aromatic systems due to their ability to activate dihydrogen and the aromatic substrate. tu-chemnitz.de For the conversion of biphenyl to this compound, catalysts based on metals such as nickel (Ni), platinum (Pt), palladium (Pd), and rhodium (Rh) are commonly employed. d-nb.infomdpi.com
Ni-based catalysts, in particular, have demonstrated high efficacy. For instance, a 20% Ni/SiO₂ catalyst has been shown to be highly active for the selective hydrogenation of biphenyl. mdpi.com The support material, such as silica (B1680970) (SiO₂), plays a crucial role by providing a high surface area, which aids in the dispersion of the active metal particles. mdpi.com Other studies have investigated Ni-Mo sulfide (B99878) catalysts, which are active even in the presence of carbon monoxide, a common poison for noble metal catalysts. d-nb.info Platinum-containing catalysts are also highly effective for the hydrogenation of biphenyl and its intermediate, cyclohexylbenzene (B7769038). mdpi.com The choice of metal can significantly influence the reaction pathway and the final product distribution. mdpi.commdpi.com
Table 1: Performance of Various Transition Metal Catalysts in Biphenyl Hydrogenation
| Catalyst | Active Metal | Support | Temperature (°C) | Pressure (MPa) | Biphenyl Conversion (%) | Product Yield (%) |
|---|---|---|---|---|---|---|
| 20%Ni/SiO₂ | Nickel | Silica | 200 | 3 | 99.6 | 99.3 (Cyclohexylbenzene) |
| 20%Cu/SiO₂ | Copper | Silica | 200 | 2 | Lower than Ni | - |
| Ni-Mo Sulfide | Nickel-Molybdenum | - | 380 | - | 79 | 19 (Bicyclohexyl), 60 (Cyclohexylbenzene) |
Data sourced from multiple studies for comparative purposes. d-nb.infomdpi.commdpi.com
The hydrogenation of biphenyl (BP) to bicyclohexyl (B1666981) can proceed through an intermediate, cyclohexylbenzene (CHB). The ability to selectively hydrogenate one of the aromatic rings is a key challenge and a valuable transformation, as CHB is a significant industrial product. mdpi.com
Research has shown that Ni-based catalysts supported on silica are particularly effective for the selective hydrogenation of BP to CHB. mdpi.com A study using a 20%Ni/SiO₂ catalyst achieved a 99.6% conversion of biphenyl with a 99.3% yield of cyclohexylbenzene under optimized conditions (200 °C, 3 MPa H₂). mdpi.com The reaction proceeds by first hydrogenating one of the phenyl rings to yield CHB. The subsequent hydrogenation of the second ring to form bicyclohexyl occurs at a different rate. The higher rate of hydrogenation of cyclohexylbenzene compared to biphenyl's initial hydrogenation on some catalysts, like Pt/C, can make isolating the intermediate challenging under certain conditions. mdpi.com
Rhodium-based catalysts have also been explored for the selective hydrogenation of various aromatic precursors. nih.govnih.govtcichemicals.comliverpool.ac.uk For example, Rh nanoparticles immobilized on a supported ionic liquid phase (Rh@SILP) have been used for the hydrogenation of aromatic ketones to the corresponding cyclohexane (B81311) derivatives, demonstrating the versatility of transition metal catalysts in selectively reducing aromatic rings while preserving other functional groups. nih.govnih.gov
Transition Metal Catalysis in Hydrogenation Reactions
Asymmetric Synthesis and Stereochemical Control
The construction of chiral molecules is a central theme in organic synthesis, particularly for applications in medicine and materials science. buchler-gmbh.comnumberanalytics.com For this compound systems, the focus is on creating specific stereoisomers, which requires sophisticated asymmetric strategies to control the formation of stereocenters.
Enantioselective desymmetrization is a powerful strategy for transforming a prochiral molecule (a molecule that can be converted from achiral to chiral in a single step) into a valuable, optically enriched product. buchler-gmbh.comresearchgate.netdicp.ac.cn This approach has been successfully applied to synthesize densely functionalized chiral this compound scaffolds. researchgate.netresearchgate.net
A notable methodology is the asymmetric double desymmetrization via a vinylogous Michael addition. researchgate.netresearchgate.net In this process, a prochiral α,α-dicyanocyclohexane derivative reacts with a 2,2-disubstituted cyclopentene-1,3-dione. This single carbon-carbon bond-forming event simultaneously creates four chiral centers, including a challenging all-carbon quaternary stereocenter, with high levels of stereocontrol. researchgate.netresearchgate.netresearchgate.net This method demonstrates high functional-group tolerance, providing access to a wide array of enantioenriched products that feature the core this compound structure. researchgate.netresearchgate.net
The success of asymmetric synthesis hinges on the development of effective chiral catalysts. numberanalytics.com These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. numberanalytics.com
For the asymmetric double desymmetrization synthesis of this compound scaffolds, a chiral silver-based catalyst has proven highly effective. researchgate.netresearchgate.net Specifically, a complex of silver(I) with the chiral ligand (R)-DTBM-SEGPHOS is used to catalyze the key vinylogous Michael addition. researchgate.netresearchgate.net The specific structure of the chiral ligand is crucial for inducing the high levels of enantioselectivity observed in the reaction.
Organocatalysts, such as those derived from Cinchona alkaloids, are also widely used in asymmetric synthesis. buchler-gmbh.combohrium.com These molecules are valued for their availability, low toxicity, and ability to catalyze reactions with high yields and enantioselectivity. buchler-gmbh.com Their bifunctional nature, often possessing both a basic site to activate the nucleophile and a hydrogen-bond donor to activate the electrophile, makes them versatile for various asymmetric transformations. bohrium.com
The formation of carbon-carbon (C-C) bonds is fundamental to building molecular complexity. fiveable.meorganic-chemistry.org In the context of asymmetric synthesis, controlling the stereochemistry of newly formed C-C bonds is paramount for constructing specific stereocenters. fiveable.meresearchgate.net
The asymmetric double desymmetrization methodology is a prime example of stereocenter construction via C-C bond formation. researchgate.netresearchgate.net The key step, a vinylogous Michael addition, involves the attack of a nucleophile onto an α,β-unsaturated system, creating a new C-C bond. By using a chiral catalyst, this bond formation is controlled to occur in a stereoselective manner. researchgate.netresearchgate.net In the synthesis of the chiral this compound scaffold, this single reaction constructs a quaternary stereocenter and three additional stereocenters, showcasing an efficient method for rapidly building stereochemically rich molecules. researchgate.netresearchgate.netresearchgate.net The ability to construct multiple stereocenters, especially quaternary ones, in a single, highly controlled step represents a significant advance in synthetic efficiency. researchgate.net
Table 2: Substrate Scope in Asymmetric Double Desymmetrization for Chiral this compound Scaffolds
| Entry | Cyclopentene-1,3-dione Substituent (R¹) | Cyclohexane Substituent (R²) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Phenyl | H | 95 | >20:1 | 98 |
| 2 | 4-Fluorophenyl | H | 94 | >20:1 | 98 |
| 3 | 4-Chlorophenyl | H | 96 | >20:1 | 99 |
| 4 | 2-Naphthyl | H | 95 | >20:1 | 97 |
| 5 | Methyl | H | 82 | >20:1 | 96 |
Data adapted from a study on Silver-Catalyzed Asymmetric Double Desymmetrization. researchgate.net
Chiral Catalyst Development for this compound Systems
Rearrangement Reactions and Ring Transformations
Rearrangement reactions are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. In the context of cyclic systems like this compound, these transformations can lead to changes in ring size, the formation of spirocyclic junctions, and the generation of functionalized derivatives.
The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (or vicinal diol) into a ketone or aldehyde through a 1,2-migration of a substituent. Current time information in Bangalore, IN.researchgate.netvulcanchem.com The process is initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a carbocation. Current time information in Bangalore, IN.acs.org This is followed by the migration of an alkyl or aryl group from the adjacent carbon to the carbocationic center, resulting in a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl compound. researchgate.netacs.org
In the specific case of this compound-1,1'-diol, the pinacol rearrangement has been the subject of both experimental and computational studies to understand the mechanistic pathway and product distribution. researchgate.net The rearrangement of this diol can theoretically lead to two different spiroketones: a ring-expanded product, spiro[5.6]dodecan-7-one, and a product with the retained ring sizes, a spiro[4.5]decan-6-one derivative, although the former is the primary focus of such rearrangements. researchgate.net
Computational analyses, such as AMI gas phase calculations, have substantiated a stepwise mechanism over a concerted one for the rearrangement of this compound-1,1'-diol. researchgate.net These studies also highlight the influence of reaction conditions on the product outcome, indicating a competition between thermodynamic and kinetic control. researchgate.net
Key Findings from Rearrangement Studies:
| Condition | Favored Product | Rationale |
| Short reaction time (30 min) at low temperature (0°C) | Spiro[5.6]dodecan-7-one (Kinetic Product) | The migration of the cyclohexyl group leading to the expanded ring is kinetically favored. researchgate.net |
| Long reaction time at room temperature | 6-Cyclopentylcyclohexan-1-one derivative (Thermodynamic Product) | The spiroketone with the six-membered ring is calculated to be lower in energy, making it the more thermodynamically stable product. researchgate.net |
The stereochemistry of the diol plays a crucial role in cyclic systems. For a migration to occur, the migrating group is typically situated trans to the leaving hydroxyl group, highlighting the concerted nature of the migration step. researchgate.net
Carbon rearrangements and ring contractions are fundamental strategies in organic synthesis for creating structurally complex or strained carbocycles, which are prevalent in natural products and biologically active molecules. researchgate.netoup.com These transformations reconfigure the carbon skeleton of a molecule, often through the formation of carbocation or carbene intermediates. researchgate.netmontana.edu
Ring contraction, the process of reducing the size of a cyclic compound, is a powerful method for synthesizing smaller rings like cyclobutanes and cyclopropanes, which can be challenging to construct through direct cyclization methods. oup.com Several named reactions are central to this strategy:
Semi-pinacol Rearrangement: A variation of the pinacol rearrangement, this reaction is widely used for ring contraction. oup.com It involves a 1,2-diol where one of the hydroxyl groups is activated (e.g., as a tosylate) or is part of an epoxide. Acid-catalyzed opening of the epoxide, for instance, generates a carbocation, which then triggers the migration of a ring carbon, leading to a contracted ring with an exocyclic carbonyl group. oup.com
Wolff Rearrangement: This reaction involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile. oup.com When applied to cyclic α-diazoketones, the rearrangement results in a one-carbon ring contraction. This method is particularly useful for converting five-membered rings to four-membered rings or six-membered rings to five-membered rings.
Favorskii Rearrangement: This rearrangement involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. montana.edu The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. When applied to cyclic α-haloketones, it results in a ring-contracted product. montana.edu
These rearrangement principles are not merely academic; they are instrumental in the total synthesis of complex natural products where precise control over stereochemistry and ring structure is paramount. oup.com The choice of rearrangement strategy depends on the starting material, the desired ring size, and the required functional group tolerance. oup.commontana.edu
Pinacol Rearrangement Studies of this compound Diols
Emerging Synthetic Routes for this compound Analogues
Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods for constructing complex molecular frameworks. For this compound and its analogues, several emerging strategies are noteworthy.
One powerful approach is the use of asymmetric double desymmetrization . This has been successfully applied to synthesize densely functionalized and chiral this compound scaffolds. researchgate.netresearchgate.netbohrium.com In one example, a vinylogous Michael addition of a prochiral α,α-dicyanocyclohexane to a 2,2-disubstituted cyclopentene-1,3-dione is catalyzed by a chiral silver-phosphine complex. researchgate.net This method allows for the construction of four chiral centers, including an all-carbon quaternary stereocenter, in a single step with high enantiomeric excess. researchgate.netresearchgate.net
Another area of emerging interest is the synthesis of cycloalkanes for jet fuel from biomass-derived platform molecules. High-density jet fuel range cycloalkanes have been synthesized from cyclopentanone and furfural. researchgate.net The process involves an initial solvent-free aldol condensation followed by hydrodeoxygenation. researchgate.net While this specific example leads to furan-derived cycloalkanes, the underlying strategy of using readily available cyclic ketones like cyclopentanone as building blocks for high-performance fuels represents a significant new direction in applied organic synthesis. researchgate.net
Furthermore, novel organocatalytic cascade reactions are being developed to create complex spirocyclic systems related to this compound. For instance, a vinylogous Michael addition of 4-nitroisoxazole (B72013) derivatives to isatylidene malonates, followed by an intramolecular alkylation, can produce spiro-cyclopropyl oxindole (B195798) derivatives, showcasing the power of cascade reactions to build molecular complexity rapidly. researchgate.net
Mechanistic Pathways of Catalytic Hydrodeoxygenation (HDO)
Catalytic hydrodeoxygenation (HDO) is a critical process for converting biomass-derived oxygenates into hydrocarbons like this compound. This transformation typically occurs over bifunctional catalysts possessing both metal and acid sites. semanticscholar.orgresearchgate.net The mechanism involves a series of steps, primarily dehydration and subsequent hydrogenation, to remove oxygen and saturate the carbon structure. semanticscholar.orgresearchgate.net
The HDO process generally proceeds through a sequence of dehydration and hydrogenation reactions. semanticscholar.orgnih.gov Initially, oxygen-containing precursors undergo dehydration on the catalyst's acidic sites, leading to the formation of unsaturated intermediates. aston.ac.uk For instance, in the conversion of cyclic ketones like cyclopentanone and cyclohexanone, an initial aldol condensation can produce an adduct that is then dehydrated. aston.ac.uk
The specific reaction pathway can vary depending on the starting material and catalyst. For example, the HDO of 2,5-dimethyltetrahydrofuran (B89747) over a Pt–Cs2.5H0.5PW12O40 catalyst involves ring opening to form 2-hexanol, followed by dehydration to hexene, and finally hydrogenation to n-hexane. nih.gov
The efficiency and selectivity of the HDO process are highly dependent on the properties of the bifunctional catalyst, specifically the nature and balance of its acidic and metallic sites. researchgate.netnih.gov
Acidic Sites: These sites are primarily responsible for the dehydration steps, promoting the removal of oxygen in the form of water. researchgate.netaston.ac.uk The strength and concentration of acid sites can significantly influence the reaction rate and product distribution. nih.gov For example, a study on guaiacol (B22219) hydrodeoxygenation over Ni/Beta catalysts showed a linear relationship between deoxygenation activity and the concentration of acid sites. rsc.org Brønsted acid sites, in particular, are noted for promoting the cleavage of C-O bonds. nih.gov
Metallic Sites: The metallic component of the catalyst facilitates hydrogenation reactions. researchgate.net These sites are where the dissociation of hydrogen occurs, which is necessary for saturating the unsaturated intermediates produced during dehydration. nih.gov The type of metal and its particle size can impact the catalyst's activity and selectivity. For instance, larger nickel particles have been observed to increase the selectivity towards cyclohexane in guaiacol HDO due to a higher concentration of nickel hydrides, which are crucial for hydrogenation. rsc.org The synergy between well-dispersed metallic particles and acidic sites is key to high deoxygenation efficiency. nih.gov
The proximity of metal and acid sites is also crucial for high activity and selectivity towards the desired hydrodeoxygenated products. nih.gov This close association allows for the efficient transfer of intermediates between the two types of active sites, facilitating the sequential dehydration and hydrogenation steps.
Table 1: Influence of Catalyst Properties on Hydrodeoxygenation (HDO)
| Catalyst Component | Primary Role in HDO | Impact on this compound Formation |
| Acidic Sites | Dehydration, C-O bond cleavage. researchgate.netaston.ac.uk | Promotes removal of oxygen from precursors. nih.gov |
| Metallic Sites | Hydrogenation of unsaturated intermediates. researchgate.net | Saturates double bonds to form the final alkane. nih.gov |
Dehydration and Subsequent Hydrogenation Steps
Detailed Analysis of Aldol Condensation Mechanisms
Aldol condensation is a fundamental carbon-carbon bond-forming reaction used in the synthesis of precursors for this compound. iitk.ac.inwikipedia.org This reaction involves the condensation of two carbonyl compounds, such as cyclopentanone and cyclohexanone, to form a larger molecule that can then be further processed. semanticscholar.org
Base-catalyzed aldol condensation is a common method for initiating the synthesis of this compound precursors. wikipedia.orgbyjus.com The mechanism proceeds through the following key steps:
Enolate Formation: A base, such as hydroxide, abstracts an acidic α-hydrogen from one of the carbonyl compounds (e.g., cyclopentanone) to form a resonance-stabilized enolate ion. byjus.com
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the second carbonyl compound (e.g., cyclohexanone). byjus.com This step forms a new carbon-carbon bond and results in an alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by a protic solvent (like water or an alcohol) to yield a β-hydroxy ketone or aldehyde, known as the aldol addition product. byjus.com
Dehydration: Upon heating, the aldol addition product can undergo dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated carbonyl compound. chemistrysteps.commasterorganicchemistry.com This final product is a key intermediate that can be hydrogenated to this compound.
The choice of base is critical. Strong bases favor the formation of the enolate, driving the reaction forward. masterorganicchemistry.com The cross-condensation between cyclopentanone and cyclohexanone is particularly relevant as it leads to the formation of an asymmetric C-C coupled bicycloalkane precursor. aston.ac.uk
While aldol condensation is a powerful tool, several competitive side reactions can occur, potentially reducing the yield of the desired product.
Self-Condensation: When two different carbonyl compounds are used (a crossed aldol condensation), each can react with itself in a self-condensation reaction. byjus.com If both reactants have α-hydrogens, a mixture of up to four different products can be formed, complicating purification and reducing the yield of the desired crossed product. byjus.com
Multiple Condensations: The initial aldol adduct can sometimes react further with another molecule of the starting carbonyl compound, leading to the formation of higher molecular weight byproducts.
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens can undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol. While not a direct side reaction of the aldol condensation itself, it can consume one of the reactants if an appropriate aldehyde is used.
To minimize these side reactions, specific strategies can be employed. For instance, in a crossed aldol condensation, one of the carbonyl compounds may be chosen to not have any α-hydrogens, preventing it from forming an enolate and acting only as the electrophile. wikipedia.org Slowly adding the enolizable carbonyl to a mixture of the non-enolizable carbonyl and the base can also favor the desired crossed product. wikipedia.org
Table 2: Products of Aldol Condensation between Cyclopentanone and Cyclohexanone
| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Product Type |
| Cyclopentanone | Cyclopentanone | Self-condensation product |
| Cyclohexanone | Cyclohexanone | Self-condensation product |
| Cyclopentanone | Cyclohexanone | Crossed-condensation product (precursor to this compound) |
| Cyclohexanone | Cyclopentanone | Crossed-condensation product (precursor to this compound) |
Base-Catalyzed Condensation Processes
Stereochemical Mechanisms in Asymmetric Transformations
The synthesis of this compound and its derivatives can involve the formation of multiple stereocenters. Controlling the stereochemistry of these transformations is crucial, particularly in the synthesis of specific, optically active isomers. Asymmetric catalysis provides a powerful tool to achieve this control. nih.gov
The desymmetrization of prochiral or C2-symmetric starting materials is a key strategy for creating multiple stereocenters in a single step. researchgate.net For example, organocatalytic asymmetric desymmetrization of prochiral cyclohexane-1,3-diones has been demonstrated. researchgate.net This approach can lead to densely functionalized, enantiomerically enriched scaffolds that are precursors to complex molecules. researchgate.net
In the context of reactions leading to this compound, controlling the stereochemistry during the C-C bond formation in the aldol condensation is critical. The Zimmerman-Traxler model is often used to predict the stereochemical outcome of aldol reactions, proposing a chair-like six-membered transition state. fiveable.me By carefully selecting chiral catalysts, such as chiral bisphosphines or organocatalysts like (S)-pyrrolidinyl-tetrazole, it is possible to influence the geometry of this transition state and thus favor the formation of one stereoisomer over others. researchgate.netmdpi.com
Furthermore, in tandem reactions where multiple stereocenters are formed sequentially, both catalyst and substrate control can work together to selectively produce one of many possible stereoisomers. nih.gov The development of asymmetric methodologies for synthesizing densely functionalized chiral this compound scaffolds highlights the importance of stereochemical control in modern organic synthesis. researchgate.net
Chiral Induction Mechanisms in Desymmetrization Reactions
Desymmetrization reactions are powerful methods for creating chiral molecules from prochiral starting materials. In the context of this compound chemistry, these reactions often involve the selective transformation of one of two enantiotopic groups, guided by a chiral catalyst or reagent.
A notable example is the asymmetric double desymmetrization to synthesize densely functionalized chiral this compound scaffolds. researchgate.netresearchgate.net This process can construct four chiral centers, including an all-carbon quaternary stereocenter, in a single carbon-carbon bond formation event. researchgate.netresearchgate.net The mechanism relies on a chiral catalyst, such as a chiral Ag-(R)-DTBM-SEGPHOS complex, which facilitates the vinylogous Michael addition of a prochiral dicyanocyclohexane to a disubstituted cyclopentene-1,3-dione. researchgate.netresearchgate.net The chiral environment created by the catalyst directs the approach of the nucleophile to one specific face of the electrophile, leading to the formation of a specific enantiomer.
The principles of chiral induction in these systems often rely on the "lock and key" model, where the substrate fits into the chiral catalyst's active site in a specific orientation. mdpi.com This precise arrangement, often involving multipoint interactions, creates a significant energy difference between the transition states leading to the two possible enantiomers, thus ensuring high enantioselectivity. mdpi.com Chiral inducers, which can be enantiopure reagents or catalysts, are instrumental in disrupting the symmetry of the reaction pathway. mdpi.com
Computational Modeling of Stereoselective Pathways
Computational chemistry has become an indispensable tool for understanding and predicting the stereochemical outcomes of reactions. numberanalytics.comrsc.org Methods like Density Functional Theory (DFT) and molecular modeling allow for the detailed investigation of reaction mechanisms, including the visualization of transition states and the analysis of non-covalent interactions that govern stereoselectivity. numberanalytics.com
In the study of stereoselective reactions involving this compound precursors, computational models can predict reaction energies and activation barriers, providing insight into both thermodynamic and kinetic factors that influence which stereoisomer is favored. numberanalytics.com For instance, computational analyses of the pinacol rearrangement of this compound-1,1'-diol have been used to create reaction diagrams. These diagrams showed that in the gas phase, the spiroketone with a six-membered ring is lower in energy than the one with a seven-membered ring, consistent with experimental observations where the six-membered ring product is favored under thermodynamic control (longer reaction times at room temperature). colby.edu Conversely, the seven-membered ring product is favored under kinetic control (shorter reaction times at low temperatures). colby.edu
These computational approaches are not only for interpretation but also for prediction. By modeling different catalyst-substrate combinations, researchers can rationally design new ligands and catalysts to optimize the stereoselectivity of a desired transformation. numberanalytics.comrsc.org
Investigations into Rearrangement Reaction Mechanisms
Rearrangement reactions are a fundamental class of organic transformations where the carbon skeleton of a molecule is reorganized. slideshare.net In this compound systems, these rearrangements are often driven by the desire to relieve ring strain or to form a more stable carbocation intermediate. chemistrysteps.comlibretexts.org
A classic example is the pinacol rearrangement of this compound-1,1'-diol. colby.edu Experimental and computational studies have substantiated a stepwise mechanism for this reaction, ruling out a concerted pathway. colby.edu This type of rearrangement can be influenced by reaction conditions, leading to different products under kinetic versus thermodynamic control. colby.edu Another relevant transformation is the Favorskii rearrangement, which involves the ring contraction of α-haloketones. For instance, cyclohexylcyclopentanone derivatives can rearrange to form this compound precursors.
Carbocation Intermediates in Ring Rearrangement Processes
Carbocations are key intermediates in many rearrangement reactions. youtube.comstackexchange.com Their formation can be followed by a 1,2-shift of a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) to generate a more stable carbocation. libretexts.orgyoutube.com This principle is central to understanding ring expansion and contraction processes.
For example, the rearrangement of a cyclopentyl-substituted carbocation to a more stable cyclohexyl carbocation is driven by the release of ring strain. chemistrysteps.comstackexchange.com When a secondary carbocation is formed on a carbon adjacent to a cyclopentyl ring, a fast intramolecular alkyl shift can occur, expanding the five-membered ring into a more stable six-membered ring. stackexchange.com This process is a key step in certain synthesis pathways, where the initial product of a reaction, such as the addition of an acid to an alkene, undergoes rearrangement to yield a product with a different ring structure. youtube.comstackexchange.com The relief of strain in converting a cyclopentane (B165970) ring to a cyclohexane ring provides a thermodynamic driving force for this type of rearrangement. libretexts.org
Below is a table summarizing the migratory aptitude of different groups in carbocation rearrangements, which is a critical factor in predicting the products of such reactions.
| Migratory Group | Relative Migratory Aptitude |
| Hydride (H) | High |
| Tertiary Alkyl | High |
| Cyclohexyl | High |
| Secondary Alkyl | Moderate |
| Phenyl | Moderate |
| Primary Alkyl | Low |
| Methyl | Low |
This table is a generalized representation of migratory aptitudes in carbocation rearrangements. Actual outcomes can be influenced by steric and electronic factors within the specific molecule.
Fundamental Studies of Carbon-Carbon Coupling Reaction Mechanisms
Carbon-carbon coupling reactions are essential tools in organic synthesis for constructing complex molecular frameworks. catalysis.blog These reactions, often catalyzed by transition metals like palladium, involve the joining of two different organic fragments. catalysis.blogwikipedia.org The general mechanism for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, follows a catalytic cycle. catalysis.blognih.gov
This cycle typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the bond between the organic group and the leaving group (e.g., a halide) of one of the coupling partners. catalysis.blognih.gov
Transmetalation: The organic group from the second coupling partner (often an organometallic reagent) is transferred to the palladium center. catalysis.blognih.gov
Reductive Elimination: The two organic fragments are joined together and eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst. catalysis.blognih.gov
While these are the fundamental steps, the specific ligands on the palladium catalyst can play a crucial role in the reaction's efficiency and selectivity. sioc-journal.cn For instance, N-heterocyclic carbene (NHC) ligands have been shown to be effective in stabilizing the palladium catalyst and promoting the coupling reaction. sioc-journal.cnokstate.edu Studies on the mechanisms of these reactions, including the role of co-catalysts and ligand effects, are ongoing to develop more efficient and sustainable coupling methods. sioc-journal.cnokstate.edu
The following table lists common C-C coupling reactions and their typical components.
| Reaction Name | Nucleophile | Electrophile | Catalyst |
| Suzuki Coupling | Organoboron compound | Organohalide or triflate | Palladium |
| Heck Reaction | Alkene | Organohalide or triflate | Palladium |
| Negishi Coupling | Organozinc compound | Organohalide or triflate | Palladium or Nickel |
| Stille Coupling | Organotin compound | Organohalide or triflate | Palladium |
| Sonogashira Coupling | Terminal alkyne | Organohalide or triflate | Palladium/Copper |
This table provides a general overview of common cross-coupling reactions and the types of components typically used.
Conformational Analysis and Molecular Dynamics of Cyclopentylcyclohexane
Theoretical Frameworks for Conformational Studies
The conformation of any cycloalkane is a delicate balance of various strain energies. These strains dictate the three-dimensional arrangement of the atoms and the energy barriers between different conformations.
The stability of cycloalkane conformations is primarily determined by the interplay of three types of strain:
Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. libretexts.orgswarthmore.edu Rings that are forced into planar or near-planar geometries, such as cyclopropane (B1198618) and cyclobutane (B1203170), experience significant angle strain. libretexts.orgmaricopa.edu
Torsional Strain: This occurs due to the eclipsing of bonds on adjacent atoms. libretexts.org In a planar cycloalkane, all C-H bonds would be eclipsed, leading to high torsional strain. To alleviate this, rings pucker and adopt non-planar conformations. libretexts.orgscribd.com
Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. swarthmore.edu A common example is the interaction between axial substituents on a cyclohexane (B81311) ring. fiveable.me
The total strain energy of a cycloalkane is the sum of these individual contributions. For instance, cyclopentane (B165970) has a total ring strain of 26 kJ/mol, which is a combination of some angle strain and significant torsional strain that is not fully relieved in its puckered conformations. libretexts.orgumass.edu In contrast, the chair conformation of cyclohexane is considered to be virtually strain-free, as it effectively minimizes all three types of strain. scribd.comlibretexts.orglibretexts.org
The cyclopentane ring is not planar. A planar conformation would have minimal angle strain (internal angles of a regular pentagon are 108°), but would suffer from significant torsional strain due to ten fully eclipsed C-H bonds. libretexts.org To relieve this torsional strain, cyclopentane adopts puckered conformations. The two most described conformations are the "envelope" and the "half-chair". libretexts.orgscribd.com
In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the half-chair conformation, three carbons are coplanar, with one above and one below the plane. These conformations rapidly interconvert through a low-energy process called pseudorotation. This is not a true rotation, but rather a continuous ripple-like motion of the ring that allows each carbon atom to sequentially move out of the plane, effectively distributing the puckering around the ring. This dynamic process means that the cyclopentane moiety in cyclopentylcyclohexane is not static but is in constant motion.
Strain Energies in Cycloalkane Systems (Torsional Strain, Angle Strain, Steric Strain)
Cyclohexane Ring Conformations and Dynamics
The cyclohexane ring is famous for its chair conformation, which is the most stable arrangement for a six-membered ring. wikipedia.org This conformation allows all bond angles to be very close to the ideal 109.5° and all C-H bonds to be staggered, thus minimizing both angle and torsional strain. libretexts.orglibretexts.org
A cyclohexane ring can undergo a conformational change known as a "ring flip" or "chair-chair interconversion". masterorganicchemistry.comyoutube.com During this process, one chair conformation converts into the other. wikipedia.org This is not a simple rotation but a complex process involving higher-energy intermediate conformations like the "twist-boat" and the "boat". wikipedia.orgmasterorganicchemistry.com The energy barrier for this process is approximately 10-11 kcal/mol (about 45 kJ/mol), which is easily overcome at room temperature, leading to a rapid equilibrium between the two chair forms. libretexts.orgwikipedia.org
In a chair conformation, the twelve hydrogen atoms (or any substituents) on a cyclohexane ring can occupy two distinct types of positions: axial and equatorial. fiveable.melibretexts.org Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.org
When a substituent is present on the cyclohexane ring, the two chair conformations resulting from a ring flip are no longer energetically equivalent. A ring flip converts all axial positions to equatorial and vice versa. youtube.comlibretexts.org Generally, a substituent prefers to occupy the more spacious equatorial position to minimize steric interactions. fiveable.mepearson.commasterorganicchemistry.com The energy difference between the axial and equatorial conformers is known as the "A-value". masterorganicchemistry.com Larger substituents have larger A-values, indicating a stronger preference for the equatorial position. masterorganicchemistry.com
The preference for the equatorial position is primarily due to the avoidance of unfavorable steric interactions known as 1,3-diaxial interactions. fiveable.melibretexts.orgquimicaorganica.org These are repulsive forces between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring, located three carbons away. fiveable.melibretexts.org These interactions are a form of steric strain and destabilize the conformation where the substituent is in the axial position. libretexts.org
For this compound, the cyclopentyl group is a bulky substituent on the cyclohexane ring. Therefore, the conformational equilibrium will strongly favor the chair conformation where the cyclopentyl group is in the equatorial position to avoid significant 1,3-diaxial interactions. The A-value for a cyclohexyl group is 2.2 kcal/mol (9.2 kJ/mol), and it is expected that the A-value for a cyclopentyl group would be of a similar magnitude, leading to a strong preference for the equatorial conformer. umass.educengage.com
Data Tables
Table 1: Strain Energies in Cycloalkanes
| Cycloalkane | Total Strain Energy (kJ/mol) | Primary Sources of Strain |
| Cyclopropane | 115 | Angle Strain, Torsional Strain |
| Cyclobutane | 110 | Angle Strain, Torsional Strain |
| Cyclopentane | 26 | Torsional Strain, some Angle Strain |
| Cyclohexane | ~0 | Minimal strain of all types |
Data sourced from references libretexts.orgumass.educengage.com
Table 2: Conformational Energy Differences (A-Values) for Monosubstituted Cyclohexanes
| Substituent | A-Value (kJ/mol) | A-Value (kcal/mol) |
| -CH₃ (Methyl) | 7.3 | 1.7 |
| -CH₂CH₃ (Ethyl) | 7.5 | 1.8 |
| -CH(CH₃)₂ (Isopropyl) | 9.2 | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | 20 | 4.8 |
| -Cyclohexyl | 9.2 | 2.2 |
| -Cl (Chloro) | 2.5 | 0.6 |
| -OH (Hydroxy) | 4.0 | 1.0 |
This table represents the energy difference between the axial and equatorial conformers. Data sourced from references umass.edumasterorganicchemistry.comcengage.com
Axial-Equatorial Conformational Preference in Substituted Cyclohexanes
Conformational Landscape of this compound Isomers
The spatial arrangement of atoms in a molecule, known as its conformation, is crucial in determining its physical and chemical properties. For cyclic molecules like this compound, the conformational landscape is particularly complex due to the inherent flexibility and constraints of the ring systems.
Determination of Preferred Conformations and Energy Minima
This compound, consisting of a cyclohexane ring bonded to a cyclopentane ring, exhibits a variety of conformations arising from the puckering of both rings and the rotation about the bond connecting them. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain, which is significantly more stable than other conformations like the boat or twist-boat. studypug.comstackexchange.com The cyclopentane ring is not planar; it puckers to relieve torsional strain that would be present in a flat structure. libretexts.org The most stable conformations of cyclopentane are the "envelope" and "half-chair" forms. scribd.com
The determination of these preferred conformations and their corresponding energy minima is achieved through computational methods and experimental techniques. iupac.org Computational approaches, such as molecular mechanics, are used to calculate the potential energy of various conformations, identifying the structures that correspond to local and global energy minima. researchgate.net
Influence of Cyclopentyl-Cyclohexyl Ring Fusion on Conformation
The fusion of the cyclopentyl and cyclohexyl rings introduces significant conformational constraints. The covalent bond between the two rings restricts their relative movement and influences the puckering of each ring. This fusion stabilizes certain conformations over others. nih.gov
Impact of Conformation on Molecular Behavior
The conformational dynamics, or the interconversion between different low-energy conformations, also play a role. The energy barriers between different conformers determine the rate at which these interconversions occur at a given temperature. nih.gov These dynamic processes can be crucial in various chemical and physical phenomena.
Computational Approaches to Conformational Dynamics
Computational chemistry provides powerful tools to investigate the complex conformational dynamics of molecules like this compound. These methods allow for the exploration of the potential energy surface and the simulation of molecular motion over time.
Molecular Mechanics and Quantum Mechanics Simulations
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. researchgate.netnih.gov It employs a force field, which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions. researchgate.net MM simulations are computationally efficient and are widely used to perform conformational searches and identify low-energy structures of large molecules. iupac.org For this compound, MM can be used to map out the potential energy surface and determine the relative energies of different conformers.
Quantum mechanics (QM) methods, on the other hand, are based on solving the Schrödinger equation and provide a more accurate description of the electronic structure and energy of a molecule. researchgate.netnih.gov While computationally more expensive than MM, QM calculations can provide more reliable energy values and can be used to study systems where electronic effects are important. rsc.org Hybrid QM/MM methods combine the accuracy of QM for a specific region of interest (e.g., the bond linking the two rings) with the efficiency of MM for the rest of the molecule. nih.govmpg.de This approach allows for the study of chemical reactions and other processes in large molecular systems. mpg.de
| Computational Method | Primary Application for this compound | Key Strengths | Limitations |
| Molecular Mechanics (MM) | Conformational searching, energy minimization of conformers. iupac.org | Computationally efficient, suitable for large systems. researchgate.net | Accuracy depends on the quality of the force field parameters. rsc.org |
| Quantum Mechanics (QM) | Accurate energy calculations, investigation of electronic properties. researchgate.net | High accuracy, based on fundamental principles. nih.gov | Computationally expensive, limited to smaller systems. rsc.org |
| Hybrid QM/MM | Studying reactions or specific interactions involving the cyclopentyl-cyclohexyl linkage. mpg.de | Balances accuracy and computational cost. nih.gov | Requires careful definition of the QM and MM regions. mpg.de |
Ab Initio and Classical Molecular Dynamics Studies
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the investigation of conformational changes, diffusion, and other dynamic processes.
Classical Molecular Dynamics: In classical MD, the forces between atoms are calculated using a molecular mechanics force field. nih.gov These simulations are computationally efficient and can be run for long timescales (nanoseconds to microseconds), enabling the study of large-scale conformational changes and the sampling of the conformational landscape. mdpi.com For this compound, classical MD can be used to observe the ring-flipping of the cyclohexane, the pseudorotation of the cyclopentane, and the rotation around the connecting bond. scribd.comnih.gov
Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces are calculated "on-the-fly" using quantum mechanics. arxiv.orguzh.ch This provides a more accurate description of the interatomic forces, especially for systems undergoing chemical reactions or where electronic polarization is significant. arxiv.org However, due to the high computational cost of QM calculations at each time step, AIMD simulations are typically limited to shorter timescales (picoseconds) and smaller system sizes. cecam.orgnih.gov AIMD can be particularly useful for studying the details of a specific conformational transition or a reaction mechanism in this compound with high accuracy. uzh.ch
| Simulation Type | Force Calculation Method | Typical Timescale | Primary Use for this compound |
| Classical MD | Molecular Mechanics Force Field nih.gov | Nanoseconds to Microseconds mdpi.com | Exploring the overall conformational landscape and long-time dynamics. |
| Ab Initio MD (AIMD) | Quantum Mechanics arxiv.orguzh.ch | Picoseconds cecam.org | Detailed study of specific, short-lived conformational events and reaction dynamics. |
Advanced Characterization Techniques for Cyclopentylcyclohexane Systems
Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques are fundamental in defining the structural and stereochemical aspects of cyclopentylcyclohexane systems.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of this compound. numberanalytics.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In a typical ¹H NMR spectrum of this compound, the signals for the methylene (B1212753) groups of both the cyclohexane (B81311) and cyclopentane (B165970) rings appear in the δ 1.2–1.8 ppm range. Due to the similar electronic environments of the protons, the spectrum can be complex. However, on a time-averaged basis, the rapid conformational changes can lead to a simplified spectrum showing a single peak, as all protons become chemically equivalent. docbrown.info For instance, the ¹H NMR spectrum of cyclohexane shows a single line at approximately 1.43 ppm because of this rapid conformational averaging. docbrown.info
¹³C NMR spectroscopy is also employed to confirm the carbon skeleton. The number of distinct signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. For derivatives of this compound, NMR spectroscopy, particularly techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons and thus deduce the stereochemistry of the molecule.
Table 1: Representative NMR Data for Cycloalkanes
| Nucleus | Compound | Chemical Shift (δ) ppm | Notes |
| ¹H | Cyclohexane | ~1.43 | Single peak due to rapid conformational averaging. docbrown.info |
| ¹H | This compound | ~1.2-1.8 | Complex multiplet for methylene protons. |
| ¹³C | This compound | Varies | Multiple signals corresponding to the different carbon environments in the two rings. |
This table is generated based on typical values found in the literature for cycloalkanes and may vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. numberanalytics.com For this compound, which is a saturated hydrocarbon, the IR spectrum is characterized by C-H stretching and bending vibrations. numberanalytics.com The C-H stretching vibrations for sp³ hybridized carbons are typically observed in the range of 2850–2950 cm⁻¹. libretexts.org The absence of absorption bands in other regions, such as those for C=C, C≡C, or O-H bonds, confirms the saturated and non-functionalized nature of the molecule.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 152.28 g/mol . nist.govnih.gov The fragmentation pattern provides clues about the structure of the molecule. Common fragments for cycloalkanes are formed by the loss of alkyl groups. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound (NIST MS number 114139). nist.govnih.gov
Table 2: Key Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| IR Spectroscopy | Strong absorptions at ~2850-2950 cm⁻¹ | C-H stretching vibrations of alkane groups. |
| Absence of peaks > 3000 cm⁻¹ | Confirms the absence of C=C or C≡C bonds. spectroscopyonline.com | |
| Mass Spectrometry | Molecular ion peak (m/z) | 152, corresponding to the molecular formula C₁₁H₂₀. nist.gov |
| Fragmentation pattern | Provides information on the stability of the cyclic structures and potential rearrangement pathways. |
This data is compiled from various spectroscopic databases and literature sources. nist.govnih.gov
X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. forcetechnology.com While this compound is a liquid at room temperature, its derivatives or the compound itself at low temperatures can be studied using single-crystal XRD to obtain precise bond lengths, bond angles, and conformational details. This technique is particularly valuable for establishing the absolute configuration of chiral derivatives.
Powder XRD can be used to identify the crystalline phases present in a solid sample and to determine their relative proportions. forcetechnology.comthermofisher.com This is especially useful in the context of heterogeneous catalysis, where this compound might be part of a reaction mixture involving solid catalysts. XRD can characterize the catalyst structure before, during, and after the reaction to identify any phase changes that may occur. researchgate.net For instance, the diffraction pattern of a catalyst can reveal its crystalline structure, and changes in the peak positions or intensities can indicate interactions with reactants or products. forcetechnology.com
Infrared (IR) and Mass Spectrometry (MS)
In Situ Characterization of Catalytic Reactions and Intermediates
Understanding the dynamic processes that occur during a catalytic reaction requires techniques that can monitor the system in real-time. In situ characterization methods provide a window into the reaction as it happens, allowing for the observation of surface species and transient intermediates. youtube.com
In situ spectroscopic techniques, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Attenuated Total Reflectance (ATR)-IR spectroscopy, are invaluable for studying heterogeneous catalytic reactions involving this compound. youtube.com These methods allow for the direct observation of adsorbed species on the catalyst surface under reaction conditions. youtube.com By monitoring the changes in the vibrational spectra over time, it is possible to identify the active sites on the catalyst and to follow the transformation of reactants into products. youtube.com For example, in the dehydrogenation of cycloalkanes, in situ spectroscopy can help to identify the nature of the adsorbed hydrocarbon species and the role of different catalyst sites. researchgate.net
The development of advanced in situ cells coupled with techniques like scanning tunneling microscopy (STM) under reaction conditions has enabled the visualization of self-assembled hydrocarbon products on catalyst surfaces, providing unprecedented insight into the reaction mechanism at the molecular level. nih.gov
The identification of short-lived reaction intermediates is a significant challenge in catalysis research. researchgate.net These species are often present in very low concentrations and have fleeting lifetimes, making them difficult to detect. Time-resolved spectroscopic techniques and trapping methods are often employed to identify these elusive intermediates.
In reactions involving this compound, such as catalytic cracking or rearrangement, carbocations are likely intermediates. pcbiochemres.com While direct observation of these carbocations is difficult, their formation can be inferred from the product distribution and by analogy with well-studied model reactions. For instance, the pinacol (B44631) rearrangement of this compound-1,1'-diol proceeds through a carbocation intermediate. acs.org
In radical reactions, such as halogenation, radical intermediates are formed. numberanalytics.com In the radiolysis of cyclopentane-cyclohexane mixtures, the formation of cyclopentyl and cyclohexyl radicals has been studied, leading to the mixed dimer this compound. cdnsciencepub.com The study of such reactions often involves the use of radical scavengers to trap and identify the radical intermediates.
The combination of in situ spectroscopy and theoretical calculations is a powerful approach to understanding reaction mechanisms and identifying intermediates. mdpi.com Computational models can predict the structures and energies of possible intermediates, which can then be compared with experimental spectroscopic data.
Spectroscopic Monitoring of Surface Species and Catalytic Active Sites
Chromatographic and Separation Techniques
Chromatographic methods are central to the analysis of complex hydrocarbon mixtures generated from reactions involving this compound. These techniques separate components based on their physical and chemical properties, allowing for detailed compositional analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines two techniques to identify different substances within a test sample. wikipedia.org It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it a primary tool for characterizing the complex product streams from the catalytic conversion of this compound. thermofisher.com
The process begins in the gas chromatograph (GC), where a vaporized sample is carried by an inert gas through a capillary column. thermofisher.com Compounds are separated based on their boiling points and polarity, with different components eluting from the column at distinct retention times. thermofisher.com As each separated component elutes, it enters the mass spectrometer (MS), which bombards the molecules with electrons, causing them to ionize and break into charged fragments. The mass spectrometer then sorts these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each component. wikipedia.org This mass spectrum acts as a "molecular fingerprint," which can be compared against spectral libraries for positive identification.
In the context of this compound reactions, such as hydroconversion or alkylation, GC-MS is used to identify and quantify a wide array of products. rsc.org This includes desired isomers, ring-opening products, and various other hydrocarbons. The precise identification of these compounds is crucial for understanding reaction pathways and optimizing catalyst selectivity and process conditions. rsc.org For instance, in studies involving the alkylation of phenolic compounds with cyclic alcohols, GC-MS is essential for analyzing the resulting liquid mixture to determine the conversion of reactants and the selectivity towards specific alkylated products. sciengine.com
Below is a representative table of potential products from a hypothetical hydrocracking reaction of this compound that could be identified using GC-MS.
Table 1: Representative GC-MS Data for this compound Hydrocracking Products This table is for illustrative purposes and does not represent actual experimental data.
| Retention Time (min) | Major Mass Peaks (m/z) | Compound Identified |
|---|---|---|
| 8.2 | 41, 55, 69, 83, 152 | This compound (Unreacted) |
| 7.5 | 41, 56, 70, 84, 98 | Methylcyclohexane |
| 6.9 | 41, 55, 69, 83 | Cyclopentane |
| 9.1 | 43, 57, 71, 85, 128 | n-Nonane |
Thermal Analysis Techniques in Catalysis Research
Thermal analysis techniques monitor changes in the physical and chemical properties of materials as a function of temperature. In catalysis research, these methods provide critical insights into the thermal stability and deactivation processes of catalysts.
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as it is heated at a controlled rate. In the study of catalytic reactions involving hydrocarbons like this compound, TGA is a primary method for quantifying the amount of carbonaceous material, or "coke," deposited on a catalyst's surface. researchgate.netcatalysis.blog This coke deposition is a major cause of catalyst deactivation, as it blocks active sites and pores, reducing catalytic efficiency. catalysis.blog
During a typical TGA experiment on a used, or "coked," catalyst, the sample is heated in a controlled atmosphere, often switching from an inert gas (like nitrogen) to an oxidizing gas (like air or oxygen). The resulting plot of mass versus temperature reveals distinct weight loss steps. researchgate.net
Initial Weight Loss (Room Temperature to ~300°C): A preliminary weight loss observed at lower temperatures typically corresponds to the desorption of physically adsorbed species, such as moisture. researchgate.net
Coke Combustion (400°C - 800°C): A significant weight loss in this higher temperature range is attributed to the combustion of the deposited coke in the presence of an oxidizing atmosphere. researchgate.net The magnitude of this weight loss allows for a precise quantification of the amount of coke on the catalyst.
By analyzing the amount of coke formed under different reaction conditions (e.g., temperature, pressure, time on stream), researchers can gain a deeper understanding of the deactivation mechanism. This information is vital for developing more coke-resistant catalysts and for optimizing regeneration procedures to burn off the coke and restore catalyst activity.
Table 2: Example TGA Results for a Coked Catalyst This table illustrates typical data obtained from TGA of a catalyst used in hydrocarbon processing.
| Temperature Range (°C) | Atmosphere | Weight Loss (%) | Interpretation |
|---|---|---|---|
| 25 - 300 | Nitrogen/Air | 1.8% | Desorption of moisture and volatile adsorbates |
| 300 - 800 | Air | 12.5% | Combustion of deposited coke researchgate.net |
Applications of Cyclopentylcyclohexane in Advanced Materials and Energy Research
High-Performance Fuel Components
The demand for high-performance fuels, particularly for aviation, has driven research into high-density renewable components that can increase range and payload. Cyclopentylcyclohexane has been identified as a promising candidate in this area.
Optimization of this compound for Jet Fuel Applications
This compound is a major component in high-density jet fuel blends synthesized from biomass. researchgate.netresearchgate.net Research has demonstrated one-pot synthesis methods from bio-derived feedstocks like phenol (B47542) and cyclopentanol, which yield a mixture of bi- and tri-cyclic alkanes. researchgate.net In these blends, this compound is a key constituent, contributing to favorable fuel properties such as high density and low freezing points. researchgate.net The asymmetric structure of this compound is particularly noteworthy as it contributes to its excellent low-temperature properties. researchgate.net Fuel blends containing this compound have been shown to possess a high density of up to 0.91 g/mL and a volumetric net heat of combustion of 42.89 MJ/L, making them very promising as advanced, high-density fuels. researchgate.net
Strategies for Enhancing Low-Temperature Flow Properties in Fuels
A critical requirement for aviation fuel is maintaining fluidity at the low temperatures encountered at high altitudes. This compound has demonstrated superior low-temperature properties compared to other hydrocarbons with similar molecular structures. researchgate.net Fuel blends rich in this compound exhibit freezing points lower than -75°C. researchgate.net This is a significant improvement over conventional jet fuels and is attributed to the asymmetric molecular structure of this compound, which inhibits the formation of organized crystal structures at low temperatures. researchgate.net The addition of cyclic hydrocarbons, such as those produced from hemicellulose feedstock, is a known strategy to improve the freezing point of bio-jet fuels. researchgate.net
Formulation as Blending Components for Advanced Aviation Fuels
Table 1: Comparison of Fuel Properties
| Property | This compound-Rich Bio-Jet Fuel Blend researchgate.net | Conventional RP-3 Jet Fuel researchgate.net |
|---|---|---|
| Density (20°C) | 0.91 g/mL | 0.780 g/mL |
| Volumetric Heat Value | 42.89 MJ/L | 33.89 MJ/L |
| Freezing Point | < -60°C | < -47°C |
| Viscosity (20°C) | 5.59 mm²/s | 1.25 mm²/s |
Building Blocks in Complex Organic Synthesis
The rigid, dual-ring framework of this compound makes it a valuable starting material for creating sophisticated molecular structures.
Precursors for Multi-Cyclic and Densely Functionalized Molecular Architectures
In the field of organic synthesis, there is a continuous effort to build complex molecules from simpler precursors. chemspider.com this compound serves as a foundational scaffold in this endeavor. Researchers have developed an asymmetric double desymmetrization methodology specifically for synthesizing densely functionalized chiral this compound scaffolds. researchgate.netresearchgate.net This method allows for the construction of four chiral centers, including a challenging all-carbon quaternary stereocenter, in a single chemical step. researchgate.netresearchgate.net Such protocols provide efficient access to a wide range of enantioenriched products with high functional-group tolerance, demonstrating the utility of the this compound framework as a precursor for complex molecular architectures. researchgate.netresearchgate.net
Cycloalkanes in Polymer Chemistry
Polymer chemistry is a branch of organic chemistry focused on the synthesis and properties of large molecules, or polymers, which are formed from smaller repeating units called monomers. britannica.com The polymerization of cyclic monomers, known as ring-opening polymerization (ROP), is a significant method for producing a variety of polymers. wikipedia.org
The driving force for the ROP of many cyclic compounds is the relief of ring strain. wiley-vch.de For cycloalkanes specifically, this generally limits ROP to highly strained, small rings such as cyclopropane (B1198618) and cyclobutane (B1203170) derivatives. wikipedia.org The polymerization of larger, less-strained cycloalkanes is thermodynamically less favorable. wiley-vch.de The principles governing the polymerization of cyclic monomers are often based on the hypothetical polymerization of cycloalkanes. wiley-vch.de While this compound itself is not typically cited as a monomer for polymerization due to its stable, low-strain ring systems, its derivatives can be employed in polymer synthesis. The foundational cycloalkane structure can be functionalized to create monomers suitable for various polymerization techniques or used to synthesize additives that modify the properties of polymers.
Integration of this compound Motifs into Polymer Backbones
The integration of bulky cycloaliphatic units, structurally similar to this compound, into polymer backbones is a key method for creating materials with enhanced performance characteristics. These rigid, non-aromatic cyclic structures are introduced to disrupt chain packing, increase the glass transition temperature (Tg), and improve thermal stability.
One prominent method for this integration is the synthesis of polysulfones using bisphenols that contain a cycloalkane ring. For example, polysulfone can be synthesized based on 4,4′-cyclohexylidenebisphenol, also known as bisphenol Z. mdpi.com In this process, the cyclohexylidene group, which is structurally analogous to the linked ring system of this compound, is incorporated directly into the polymer backbone. The synthesis is typically a condensation reaction of the dipotassium (B57713) salt of the cycloaliphatic bisphenol with a dihalide compound like 4,4′-dichlorodiphenyl sulfone. mdpi.comnih.gov
Another approach involves the creation of cycloaliphatic epoxy resins. These thermosetting polymers are synthesized from monomers containing cycloalkane rings with one or more epoxide groups. A novel trifunctional cycloaliphatic epoxy resin, for instance, has been synthesized starting from dicyclopentadiene (B1670491). cnrs.fr The resulting polymer possesses excellent rigidity and mechanical strength due to the high ring strain in the epoxycyclopentyl system, which promotes reactivity during polymerization. cnrs.frwiley.com These resins serve as high-performance alternatives to conventional aromatic epoxies, offering improved UV stability due to the absence of aromaticity. wikipedia.org
Synthesis and Characterization of Cyclic Polymers with Unique Architectures
The synthesis of polymers containing cycloaliphatic motifs involves specific polymerization techniques tailored to the monomers used. For polysulfones based on bisphenol Z, the process involves high-temperature polycondensation in a polar aprotic solvent like dimethylacetamide (DMAc), with potassium carbonate used to form the phenoxide in situ. mdpi.com
A typical synthesis procedure for a bisphenol Z-based polysulfone is detailed in the table below.
Table 1: Reactants for Bisphenol Z Polysulfone Polymerization
| Reactant | Role |
|---|---|
| 4,4′-cyclohexylidenebisphenol (Bisphenol Z) | Monomer (Cycloaliphatic unit) |
| 4,4′-dichlorodiphenyl sulfone (DCDPS) | Monomer |
| Potassium Carbonate | Base |
| Dimethylacetamide (DMAc) | Solvent |
| Toluene | Azeotropic agent (for water removal) |
Data sourced from a representative synthesis process. mdpi.com
The characterization of these polymers is crucial to confirm their structure and properties.
Attenuated Total Reflection–Fourier Transform Infrared (ATR/FT-IR) Spectroscopy is used to prove the chemical structure of the synthesized polymer, confirming the presence of characteristic functional groups and the successful polymerization. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) is employed to provide detailed information about the polymer's structure, confirming the integration of the cycloaliphatic rings. researchgate.netmdpi.com
Gel Permeation Chromatography (GPC) is utilized to determine the molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers. researchgate.net
Beyond simple linear polymers, unique architectures such as block copolymers can be created. For instance, siloxane copolymers with cyclopentyl or cyclohexyl substituents have been synthesized as both random and block copolymers, allowing for precise tuning of material properties. researchgate.net
Investigations into the Mechanical and Thermal Behavior of Cycloalkane-Based Polymers
The incorporation of rigid cycloaliphatic units has a profound impact on the material's mechanical and thermal properties. The bulky nature of these rings restricts the mobility of polymer chains, which typically leads to higher thermal stability and improved mechanical performance. solubilityofthings.comhzo.com
Thermal Behavior The thermal properties are commonly investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.com
TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. For example, a cured tri-functional epoxy resin derived from dicyclopentadiene shows a 5% weight loss temperature of 289.2°C and leaves a high char yield of 20.9% at 500°C, suggesting significant thermal stability. cnrs.fr Polysulfones are also known for their excellent thermal properties, with decomposition temperatures often between 400 and 550°C. mdpi.com
DSC is used to determine thermal transitions, most notably the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. fiveable.me The introduction of bulky cardo fragments or cycloaliphatic groups into polymer backbones is a well-established method to increase the Tg. nih.gov For instance, a semi-cycloaliphatic epoxy resin (H-ER) containing both phenyl and cycloaliphatic groups exhibits a high Tg of 194°C and an initial decomposition temperature of 324°C, surpassing the performance of some commercial cycloaliphatic resins. mdpi.com
Table 2: Thermal Properties of a Cured Dicyclopentadiene (DCPD)-Based Triepoxide Compared to a Commercial Resin
| Property | Cured Triepoxide III (DCPD-based) | Cured ERL-4221 (Commercial Resin) |
|---|---|---|
| 5% Degradation Temp. (TGA) | 289.2 °C | 344.8 °C |
| 10% Degradation Temp. (TGA) | 299.4 °C | 351.2 °C |
| Temp. of Max. Weight Loss | 316.8 °C | 370.0 °C |
| Char Yield at 500 °C | 20.9 % | 9.3 % |
Data sourced from a study on novel cycloaliphatic epoxy resins. cnrs.fr
Mechanical Behavior Dynamic Mechanical Analysis (DMA) is used to study the viscoelastic properties of the polymers, such as the storage modulus (a measure of stiffness) and loss modulus, as a function of temperature. Studies on polymeric blends containing bisphenol Z polysulfone show that the addition of the cycloaliphatic polymer influences the mechanical properties of the final material. mdpi.comresearchgate.net The rigid structure imparted by the cyclohexylidene unit contributes to the material's stiffness and load-bearing capacity, particularly at elevated temperatures below the Tg. Similarly, cured cycloaliphatic epoxy resins exhibit high tensile strength and modulus due to their highly crosslinked and rigid network structure. cnrs.fr
Theoretical and Computational Chemistry Applied to Cyclopentylcyclohexane Research
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding molecular stability, reactivity, and spectroscopic properties.
Quantum chemical methods are employed to calculate the fundamental properties of cyclopentylcyclohexane, providing insights into its stability and energetic landscape. Methods like Density Functional Theory (DFT) and ab initio calculations can predict thermodynamic properties. buk.edu.ng For instance, the enthalpy of combustion and the enthalpy of formation are key energetic parameters that quantify the molecule's stability. Calculations can determine these values, which can be compared with experimental results derived from techniques like calorimetry.
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Value | Method/Note |
|---|---|---|
| Molecular Formula | C₁₁H₂₀ | - |
| Molecular Weight | 152.28 g/mol | Computed by PubChem. nih.gov |
| Enthalpy of Combustion (ΔcH° liquid) | -1662.7 kcal/mol | Experimental value. |
This table presents a mix of computed and experimental data for context.
Understanding the mechanism of chemical reactions involving this compound requires the identification of transition states and the mapping of reaction coordinates. A reaction coordinate represents the path of lowest energy from reactants to products, and the transition state is the point of highest energy along this path. nih.gov
In the synthesis of complex chiral this compound scaffolds, DFT calculations have been instrumental in analyzing the reaction mechanism. researchgate.net For example, in a gold(I)-catalyzed enantioselective cycloisomerization, a quantum chemical study using the M06-2X functional was performed to model the C-C bond-forming reaction coordinate. researchgate.net This analysis revealed that the rate-determining and stereo-determining step was not directly associated with the bond formation itself but rather with torsional degrees of freedom, which are influenced by a network of non-covalent interactions. researchgate.net
The process of finding a transition state computationally often involves methods like a relaxed surface scan, where a specific bond or vector is systematically changed to map the potential energy surface and locate a saddle point. youtube.com Once an approximate transition state geometry is found, optimization algorithms are used to converge on the exact transition state structure. youtube.com The local symmetry at the transition state is a crucial factor; if the reaction coordinate can be separated from other vibrational modes, the reaction dynamics are significantly simplified. nih.gov
Table 2: Example of DFT Calculation Parameters for Reaction Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the system. |
| Functional | M06-2X | A specific functional often used for kinetics and non-covalent interactions. researchgate.net |
| Basis Set | def2-SVP | Defines the set of functions used to build the molecular orbitals. researchgate.net |
| Task | Transition State Optimization & Reaction Coordinate Scan | To locate the highest energy point on the reaction path and map the pathway. researchgate.netyoutube.com |
Electronic Structure and Energetics
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a "virtual molecular microscope" to observe atomic motions and interactions over time. nih.govresearchgate.net This technique is invaluable for studying the dynamic nature of flexible molecules like this compound.
Due to the flexibility of its cyclopentane (B165970) and cyclohexane (B81311) rings, this compound exists as a dynamic ensemble of interconverting conformations rather than a single static structure. frontiersin.org MD simulations are the primary computational tool for exploring this conformational landscape. frontiersin.org By simulating the molecule's movement over time, researchers can generate a representative collection of its accessible shapes, known as a conformational ensemble. nih.govbiorxiv.org
MD simulations are essential for understanding how this compound interacts with other molecules, whether in a solvent, a mixture, or at an interface. nih.gov These simulations explicitly model the non-covalent interactions—such as van der Waals forces and electrostatic interactions—that govern molecular recognition and bulk properties. nih.gov
For example, MD simulations can be used to study the behavior of this compound as a component of complex mixtures like jet fuels or as a solvent. Simulations of polymers in cyclohexane have been used to calculate thermodynamic interaction parameters, providing insight into solubility. rsc.org Similarly, MD is widely used to study the binding of small molecules to biological targets like proteins or to understand the formation of host-guest complexes with molecules like cyclodextrins. nih.govdpi.qld.gov.au The simulations provide a dynamic picture of the binding process, revealing the stability of the complex and the specific interactions that hold it together. dpi.qld.gov.au
Conformational Ensemble Sampling and Interconversion Pathways
Quantitative Structure-Selectivity Relationship (QSSR) Modeling
Quantitative Structure-Selectivity Relationship (QSSR) models are computational tools that aim to establish a statistically significant correlation between the structural features of molecules and their observed chemical selectivity in reactions. mdpi.com QSSR is a specialized form of Quantitative Structure-Activity Relationship (QSAR) modeling.
These models work by first calculating a set of numerical values, known as molecular descriptors, that encode the physicochemical properties of a molecule's structure. mdpi.com These descriptors can represent steric, electronic, or topological features. Then, a mathematical model is built using statistical or machine learning techniques—such as multiple linear regression, artificial neural networks (ANN), or random forest algorithms—to link these descriptors to an observed selectivity (e.g., enantioselectivity or regioselectivity). mdpi.comnih.gov
While no specific QSSR models for this compound are prominently featured in the literature, the methodology is broadly applicable. For instance, in a catalytic reaction that produces a this compound derivative, a QSSR model could be developed to predict how changes in the catalyst or substrate structure would affect the stereoselectivity of the product. The model would be trained on a dataset of reactions with known selectivities to learn the relationship between the molecular descriptors and the outcome. Such predictive models are valuable for optimizing reaction conditions and designing more efficient and selective catalysts with minimal experimental effort. mdpi.com
Table 3: Common Classes of Molecular Descriptors for QSSR Models
| Descriptor Class | Description | Example |
|---|---|---|
| Topological | Based on the 2D graph representation of the molecule. | Wiener Index, Balaban J index |
| Geometrical (3D) | Derived from the 3D coordinates of the atoms. | Molecular surface area, molecular volume, radius of gyration. rsc.org |
| Electronic | Related to the electronic structure of the molecule. | Dipole moment, HOMO/LUMO energies. buk.edu.ng |
| Physicochemical | Represents properties like hydrophobicity and refractivity. | LogP (octanol-water partition coefficient), Molar Refractivity. |
Predictive Models for Reaction Outcome and Catalyst Performance
The development of predictive models, often powered by machine learning, is revolutionizing catalyst design. rsc.orgresearchgate.net These models aim to establish a relationship between a set of inputs (descriptors) and the desired outputs, such as reaction yield or product selectivity. nih.gov For a compound like this compound, which serves as a model for cycloalkanes, such models can be invaluable for predicting its behavior in various catalytic reactions, including oxidation, halogenation, and hydroconversion.
Data-driven machine learning has become increasingly popular in heterogeneous catalysis for guiding catalyst development. nih.gov By analyzing data from existing literature and new high-throughput experiments, algorithms can identify hidden patterns and correlations. rsc.orgresearchgate.net For instance, in the context of light alkane conversion, machine learning models like Random Forest (RF) and Support Vector Regression (SVR) have been used to predict catalyst performance based on features representing reaction conditions and catalyst composition. nih.gov
A typical workflow for building a predictive model for a catalytic reaction involving this compound would involve:
Data Curation: Gathering experimental data on reactions such as the ring-opening or dehydrogenation of this compound. This data would include catalyst properties (e.g., metal type, support material, particle size), reaction conditions (temperature, pressure, reactant concentrations), and the resulting performance (conversion, selectivity to desired products). researchgate.netacs.org
Descriptor Generation: Translating the raw data into numerical features or "descriptors." These can be physical properties of the catalyst, quantum chemical parameters calculated via Density Functional Theory (DFT), or spectroscopic data. nih.govacs.org
Model Training: Using machine learning algorithms to learn the relationship between the descriptors and the reaction outcome. cetjournal.it For example, a model could be trained to predict the selectivity of C-C bond cleavage in this compound over different iridium catalysts. acs.org
Validation and Prediction: Testing the model's predictive power on new, unseen data to ensure its robustness. researchgate.net Once validated, the model can be used to screen virtual libraries of catalysts or optimize reaction conditions computationally, thereby accelerating the discovery of improved catalytic systems. cetjournal.it
The table below illustrates the types of data that would be used to build a predictive model for the catalytic dehydrogenation of this compound.
| Input Descriptor Category | Example Descriptors | Output (Performance Metric) | Example Value |
|---|---|---|---|
| Catalyst Properties | Active Metal (e.g., Pt, Ir), Support (e.g., Al₂O₃, Zeolite), Metal Particle Size (nm), Promoter Element (e.g., Sn, Pb) | Conversion (%) | 85% |
| Reaction Conditions | Temperature (K), H₂ Pressure (MPa), Reactant Flow Rate (mL/min) | Selectivity to Cyclopentylcyclohexene (%) | 92% |
| Substrate Properties | Molecular Weight, Conformational Energy | Turnover Frequency (s⁻¹) | 0.5 s⁻¹ |
| Computational Descriptors | Adsorption Energy of Reactant (eV), d-band Center of Catalyst | Catalyst Stability (hours on stream) | 200 hours |
Advanced Computational Methodologies in Catalysis
Beyond predictive modeling, a suite of advanced computational methodologies is employed to gain a fundamental, atomistic understanding of catalytic processes involving molecules like this compound. nih.gov These methods allow researchers to simulate reaction mechanisms, characterize transition states, and understand the role of the catalyst environment at the electronic level. baranlab.orgrsc.org
Density Functional Theory (DFT) has become the standard method in computational catalysis due to its favorable balance of accuracy and computational cost. rsc.orgfrontiersin.org For this compound, DFT can be used to:
Model the adsorption of the molecule onto a catalyst surface, such as platinum or iridium. chemrxiv.org
Calculate the energy barriers for specific reaction steps, like C-H or C-C bond activation, providing insight into reaction kinetics and selectivity. acs.org
Investigate the electronic structure of the catalyst and how it influences reactivity. tandfonline.com
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are essential when the catalytic environment, such as a large enzyme active site or a complex solvent, plays a crucial role. rsc.orgacs.org In a QM/MM simulation, the chemically active region (e.g., this compound and the immediate catalyst atoms) is treated with a high-level QM method like DFT, while the surrounding environment is modeled using a less computationally expensive MM force field. acs.orgwiley.com This approach allows for the study of large, complex systems that would be intractable with pure QM methods. For example, QM/MM could be used to study the enzymatic oxidation of a this compound derivative.
Ab Initio Molecular Dynamics (AIMD) and Metadynamics are powerful techniques for exploring complex reaction pathways and free energy surfaces. AIMD simulates the motion of atoms over time based on forces calculated "on the fly" with quantum mechanics, allowing for the discovery of unexpected reaction mechanisms. Metadynamics is a simulation technique used to enhance sampling and calculate the free energy profile along a reaction coordinate, which is crucial for understanding reaction rates.
The following table summarizes these advanced computational methodologies and their potential applications in studying the catalysis of this compound.
| Methodology | Primary Application | Example Application for this compound | Key Insights |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction energetics, mechanism investigation. rsc.org | Calculating the energy barrier for C-H bond cleavage on a Pt(111) surface. | Reaction mechanism, rate-limiting step, catalyst selectivity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reactions in complex environments (e.g., enzymes, solutions). rsc.org | Modeling the oxidation of this compound in the active site of a P450 enzyme. | Role of protein residues, solvent effects on reactivity. |
| Kinetic Monte Carlo (kMC) | Simulating long-time scale kinetics of complex reaction networks. nih.gov | Predicting product distribution in hydrocracking over a zeolite catalyst. | Macroscopic kinetics from elementary steps, catalyst lifetime. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and conformational changes of molecules. rsc.org | Studying the diffusion and conformational flexibility of this compound within a porous catalyst. | Transport phenomena, substrate orientation prior to reaction. |
The synergy between these advanced computational methods and experimental studies is crucial for advancing the field. frontiersin.orgosti.gov Computational models can interpret experimental data, provide detailed mechanistic insights, and guide the design of new experiments and superior catalysts for the transformation of hydrocarbons like this compound. baranlab.org
Future Research Directions and Challenges
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is increasingly shifting towards sustainable and environmentally benign processes, a trend that directly impacts the synthesis of cyclopentylcyclohexane. Future research will prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. nih.govmdpi.com
Key areas of focus include:
Renewable Feedstocks: A significant research direction is the utilization of biomass-derived starting materials. For instance, a one-pot synthesis has been reported that produces a jet-fuel-blending mixture rich in this compound from bio-derived phenol (B47542) and cyclopentanol. researchgate.net This approach not only provides a sustainable alternative to petroleum-based synthesis but also offers a pathway to valuable fuels from low-cost biomass. researchgate.net
Green Catalysis: The use of biocatalysts, such as enzymes, presents a promising avenue for greener synthesis. mdpi.com Enzymatic reactions often occur in aqueous media at mild temperatures and can exhibit high specificity, which reduces the need for protecting groups and minimizes the formation of byproducts. acs.org
Innovative Reaction Conditions: Research into alternative energy sources for driving chemical reactions, such as microwave irradiation and ultrasonication, is expected to grow. encyclopedia.pub These methods can lead to significantly faster reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. encyclopedia.pub Solvent-free reaction conditions, where reactants are ground together, also represent a key area of green chemistry that could be applied to this compound synthesis. mdpi.comencyclopedia.pub
The overarching goal is to align the production of this compound with the principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer chemicals and solvents. nih.govacs.org
Rational Design of Catalysts for Enhanced Selectivity and Efficiency
Key aspects of rational catalyst design include:
Advanced Synthesis Methods: Novel techniques for catalyst preparation, such as electroless deposition for creating bimetallic catalysts with well-defined surface compositions, will be explored. aiche.org These methods allow for greater control over the catalyst's structure and, consequently, its activity and selectivity. aiche.org
Controlling Selectivity: In reactions such as hydrogenation, the choice of catalyst is critical for achieving the desired product. For example, palladium on carbon (Pd/C) is effective for alkene reduction, while ruthenium on carbon (Ru/C) is preferred for ketones. Future work will aim to develop catalysts with even higher selectivity to minimize side reactions like ring-opening or over-reduction.
Asymmetric Catalysis: The synthesis of chiral this compound derivatives is an area of growing interest. researchgate.netbohrium.com Research into asymmetric catalysis, employing chiral catalysts to produce specific stereoisomers, will be essential for creating functionalized this compound scaffolds with potential applications in pharmaceuticals and materials science. researchgate.netbohrium.com For instance, a chiral Ag-(R)-DTBM-SEGPHOS catalyst has been used in the synthesis of densely functionalized chiral this compound structures. researchgate.net
Computational Guidance: Computational tools, including Density Functional Theory (DFT), will play an increasingly important role in catalyst design. chemrxiv.org These methods can help predict catalyst performance and guide the experimental development of improved catalytic systems. chemrxiv.org
The table below summarizes different catalytic approaches relevant to this compound synthesis.
| Catalytic Approach | Catalyst Example | Application | Desired Outcome |
| Hydrogenation | Palladium on Carbon (Pd/C) | Reduction of cyclopentylcyclohexadiene | High yield of this compound |
| Asymmetric Synthesis | Chiral Ag-(R)-DTBM-SEGPHOS | Synthesis of chiral this compound scaffolds | High enantiomeric excess |
| One-Pot Synthesis | Hβ and Pd/C | Conversion of phenol and cyclopentanol | High-density jet-fuel blend |
This table is based on findings from referenced research to illustrate catalytic strategies. researchgate.netresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound will be no exception. jetir.orgresearchgate.net These powerful computational tools can accelerate discovery and optimization in several key areas.
Predictive Modeling: AI and ML algorithms can be trained on vast datasets of chemical reactions to predict reaction outcomes, including product yields and the formation of byproducts. researchgate.net This predictive capability can significantly reduce the number of experiments required, saving time and resources. researchgate.net
Catalyst Discovery: AI can screen vast numbers of potential catalyst structures to identify promising candidates for specific reactions. jetir.org For example, AI-designed catalysts have already shown improved efficiency in other chemical processes. jetir.org This approach can accelerate the discovery of novel catalysts for the synthesis of this compound and its derivatives.
Process Optimization: ML models can be used to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize product yield and minimize energy consumption. jetir.orgresearchgate.net This can lead to more efficient and sustainable manufacturing processes.
Materials Discovery: AI can aid in the design of new this compound derivatives with specific desired properties by predicting the properties of virtual molecules before they are synthesized. jetir.org
While the application of AI and ML in chemistry is still an emerging field, its potential to accelerate research and development in the context of this compound is substantial. jetir.orgmednexus.org
Exploration of Novel this compound Derivatives with Tailored Functionality
Research into new derivatives of this compound is driven by the potential for novel applications in various fields. The unique and stable structure of the this compound core makes it an attractive scaffold for creating molecules with specific functionalities.
Future research will likely focus on:
Densely Functionalized Scaffolds: The development of methods to synthesize this compound derivatives with multiple functional groups and chiral centers is a key research direction. researchgate.net An asymmetric double desymmetrization methodology has been successfully employed to create such complex structures, which could serve as building blocks for new materials or biologically active compounds. researchgate.net
Sensory Agents: Recent patents have indicated the use of this compound derivatives as sensates in consumer products, suggesting a potential application in the food and fragrance industries. Further exploration of structure-activity relationships in this area could lead to the development of new and improved sensory agents.
Advanced Materials: The inherent stability of the this compound structure makes it a suitable component for advanced materials. Research into polymers and other materials incorporating this moiety could lead to the development of products with enhanced thermal stability, durability, or other desirable properties.
The table below highlights potential areas for the application of novel this compound derivatives.
| Application Area | Potential Functionality | Research Focus |
| Pharmaceuticals | Chiral building blocks | Asymmetric synthesis of complex molecules |
| Consumer Products | Sensory enhancement | Development of new sensates |
| Materials Science | Enhanced stability and durability | Incorporation into polymers and other materials |
This table is based on current research trends and potential future applications. researchgate.net
Multiscale Modeling Approaches for Complex Chemical Systems
Understanding the behavior of this compound in complex systems, such as during chemical reactions or as part of a fuel blend, requires a comprehensive approach that spans multiple length and time scales. uni-mainz.de Multiscale modeling is a powerful tool for achieving this understanding. bimsa.netrsc.org
This approach involves combining different computational techniques to model the system at various levels of detail:
Atomistic Simulations: Molecular dynamics (MD) simulations can provide detailed insights into the conformational dynamics and intermolecular interactions of this compound at the atomic level. mit.edu
Coarse-Grained Models: To study larger systems and longer timescales, coarse-grained models can be developed. uni-mainz.de These models simplify the representation of the molecule, allowing for more computationally efficient simulations while still capturing the essential physics of the system. uni-mainz.de
Continuum Models: At the macroscopic level, computational fluid dynamics (CFD) can be used to model the bulk behavior of fluids containing this compound, such as in industrial processing or combustion. mit.edu
By integrating these different modeling approaches, researchers can gain a more complete picture of how the molecular properties of this compound influence its macroscopic behavior. bimsa.net This understanding is crucial for optimizing its use in various applications, from the design of more efficient chemical processes to the development of next-generation fuels. researchgate.netmit.edu The integration of machine learning with multiscale modeling is also a promising future direction, as it can help to bridge the gap between different scales and automate the process of model development. bimsa.net
Q & A
Q. How can researchers determine the thermodynamic properties of cyclopentylcyclohexane experimentally?
To measure thermodynamic properties like enthalpy of formation (ΔfHº), researchers typically employ bomb calorimetry. For this compound, the standard enthalpy of formation in the liquid state (ΔfHºliquid) is reported as -55.0 kcal/mol, derived from combustion calorimetry experiments conducted by Kozina et al. (1961) . Key steps include:
Q. What safety protocols are critical when handling this compound in the laboratory?
Safe handling requires:
- Ventilation : Use fume hoods to avoid inhalation of vapors (no explicit toxicity data, but analogous cyclohexane derivatives suggest respiratory irritation) .
- Storage : Keep in tightly sealed containers away from ignition sources, per OSHA-compliant guidelines for similar hydrocarbons .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
Q. What spectroscopic methods are suitable for characterizing this compound’s structure?
- NMR : Analyze H and C spectra to confirm cyclohexyl and cyclopentyl ring integration (e.g., expected signals for methylene groups at δ 1.2–1.8 ppm).
- Mass Spectrometry : Compare observed molecular ion peaks (m/z 152.28) with theoretical values .
- IR Spectroscopy : Identify C-H stretching vibrations (~2850–2950 cm⁻¹) typical of saturated hydrocarbons .
Q. How can researchers ensure reproducibility in studies involving this compound?
Follow guidelines for experimental rigor:
- Document synthesis/purification steps in detail (e.g., solvent grades, reaction times).
- Cross-validate thermodynamic data using both experimental (calorimetry) and computational (Joback method) approaches .
- Adhere to Beilstein Journal standards for reporting, including supplementary data for compound characterization .
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., boiling points) for this compound be resolved?
Discrepancies may arise from differing measurement techniques. For example:
- NIST Data : Relies on empirical methods like gas chromatography .
- Joback Estimation : Predicts properties via group contribution theory, which may deviate for bicyclic structures . Resolution : Perform comparative studies using high-purity samples and standardized protocols. Statistical analysis (e.g., ANOVA) can identify systematic errors .
Q. What synthetic routes are feasible for functionalizing this compound?
Functionalization strategies include:
- Halogenation : Use Br₂ or Cl₂ under UV light to produce bromo/chloro derivatives (analogous to decylcyclohexane halogenation ).
- Oxidation : Employ KMnO₄ or CrO₃ to yield ketones or carboxylic acids, depending on reaction conditions .
- Catalytic Hydrogenation : Reduce unsaturated analogs to this compound, optimizing catalyst loading (e.g., Pd/C) and H₂ pressure .
Q. How can computational modeling predict this compound’s solvent suitability in lipid membrane studies?
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) via molecular dynamics simulations.
- Partition Coefficients : Use COSMO-RS to estimate logP values, comparing with experimental data for analogous solvents like decylcyclohexane .
- Validate predictions via phase-separation assays in lipid bilayer models .
Q. What experimental design optimizes this compound’s thermal stability analysis?
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
- Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature ramps (e.g., 10°C/min).
- Compare results with NIST-reported critical temperatures (Tc, Tb) .
Q. How can spectroscopic techniques resolve stereochemical ambiguities in this compound derivatives?
- NOESY NMR : Detect spatial proximity of protons in stereoisomers.
- VCD Spectroscopy : Analyze vibrational circular dichroism to assign absolute configurations.
- Cross-reference with X-ray crystallography data for crystalline derivatives .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
